molecular formula C9H10O4 B8295556 3-Hydroxy-2-methoxymethoxy-benzaldehyde

3-Hydroxy-2-methoxymethoxy-benzaldehyde

Cat. No.: B8295556
M. Wt: 182.17 g/mol
InChI Key: HVAMBPTVHOSMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-methoxymethoxy-benzaldehyde (C$9$H${10}$O$4$, molecular weight: 194.17 g/mol) is a substituted benzaldehyde derivative featuring a hydroxy (-OH) group at position 3 and a methoxymethoxy (-OCH$2$OCH$3$) group at position 2. The methoxymethoxy group introduces steric and electronic effects distinct from simpler substituents like methoxy (-OCH$3$) or hydroxy groups, influencing reactivity and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

3-hydroxy-2-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H10O4/c1-12-6-13-9-7(5-10)3-2-4-8(9)11/h2-5,11H,6H2,1H3

InChI Key

HVAMBPTVHOSMCP-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC=C1O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
3-Hydroxy-2-methoxybenzaldehyde (o-Vanillin) 148-53-8 C$8$H$8$O$_3$ 152.15 3-OH, 2-OCH$_3$ Flavoring agent; used in pharmaceuticals
2-Hydroxy-4-methoxybenzaldehyde 673-22-3 C$8$H$8$O$_3$ 152.15 2-OH, 4-OCH$_3$ Intermediate in organic synthesis; low toxicity
4-Hydroxy-3-methoxy-2-methylbenzaldehyde 18102-32-4 C$9$H${10}$O$_3$ 166.17 4-OH, 3-OCH$3$, 2-CH$3$ Potential pharmaceutical applications
4-Methoxy-3-(methoxymethoxy)benzaldehyde 5779-98-6 C${10}$H${12}$O$_4$ 208.20 4-OCH$3$, 3-OCH$2$OCH$_3$ Research reagent; used in specialty synthesis
3-Hydroxy-4-methoxybenzaldehyde thiosemicarbazone N/A C$9$H${11}$N$3$O$2$S 225.26 3-OH, 4-OCH$_3$, thiosemicarbazone Chelating agent; biomedical applications
Key Observations:
  • Hydrogen Bonding : Compounds with adjacent hydroxy and methoxy groups (e.g., o-Vanillin) exhibit intramolecular hydrogen bonding (O-H···O), stabilizing planar conformations .
  • Thermal Stability: Methoxy-substituted benzaldehydes (e.g., 2-Methoxybenzaldehyde) have higher boiling points (~266°C) compared to non-substituted analogs .

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